molecular formula C14H8N4O4S B2996010 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-86-1

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2996010
CAS No.: 862976-86-1
M. Wt: 328.3
InChI Key: KAOFLVNUEZTUPK-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 1,3,4-oxadiazole core substituted with a furan moiety and a complex bicyclic system containing sulfur (thia), oxygen (dioxa), and nitrogen (aza) atoms. The furan and oxadiazole groups are known for their bioisosteric properties, often contributing to enhanced bioavailability and metabolic stability in drug candidates .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O4S/c1-2-8(19-3-1)12-17-18-13(22-12)16-14-15-7-4-9-10(21-6-20-9)5-11(7)23-14/h1-5H,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOFLVNUEZTUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multiple steps:

    Formation of the furan-2-yl-1,3,4-oxadiazole moiety: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization.

    Construction of the tricyclic system: The oxadiazole derivative is then reacted with appropriate reagents to form the tricyclic structure. This step may involve the use of sulfur and nitrogen-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[730

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analysis

Parameter Target Compound 2-Amino-5-phenyl-1,3,4-oxadiazole N-Dodecyl-5-aryl-oxadiazol-2-amine
Molecular Weight ~450 g/mol ~220 g/mol ~450 g/mol
Heteroatoms O, S, N O, N O, N, S (optional)
LogP (Predicted) 3.2 1.8 5.1
Bioactivity Unknown Antimicrobial AChE/BChE Inhibition
Synthetic Yield Not reported 67–98% 41–100%

Key Research Findings

  • Toxicity Insights : Molecular docking studies on related oxadiazoles suggest low hepatotoxicity risks due to minimal interactions with cytochrome P450 isoforms .
  • Thermodynamic Stability : Density Functional Theory (DFT) analyses of similar tricyclic systems indicate that sulfur atoms enhance stability via hyperconjugative interactions, which may apply to the target compound .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by:

  • Furan and oxadiazole rings : Known for their biological activity.
  • Thia and azatricyclo frameworks : Contributing to its pharmacological properties.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies : Compounds with similar oxadiazole and furan structures have shown significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. IC50 values in the nanomolar range were reported for some derivatives .
CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-231370
6aMDA-MB-231<100
6fA549<200

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of tubulin polymerization : Similar compounds have been shown to disrupt microtubule dynamics.
  • Histone deacetylase (HDAC) inhibition : Some derivatives exhibited moderate HDAC inhibitory activity (40–75% residual activity), which is crucial for regulating gene expression involved in cancer progression .

Synthesis and Biological Evaluation

A notable study synthesized a series of oxadiazole derivatives and evaluated their biological activities:

  • Synthesis : Multi-step synthetic routes were employed to create derivatives with varying substitutions on the furan and oxadiazole moieties.
  • Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines to assess their cytotoxicity and mechanism of action.

Comparative Analysis

The biological activities of this compound were compared with other known anticancer agents:

Compound NameTypeActivity Level
CA4AntitubulinHigh
6aHDAC InhibitorModerate
6fDual InhibitorHigh

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